molecular formula C15H19N3O3S B2768644 N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 865161-12-2

N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2768644
CAS No.: 865161-12-2
M. Wt: 321.4
InChI Key: WIXIFPGIWQJXRE-ICFOKQHNSA-N
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Description

N-[(2Z)-6-Acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a high-purity benzothiazole derivative supplied for research and development applications. This compound features a benzothiazole core structure, a well-established scaffold in medicinal chemistry known for its diverse biological activities. Benzothiazole derivatives bearing acetamide linkages have demonstrated significant potential in antimicrobial research, with recent studies showing that structurally similar N-(6-substituted-1,3-benzothiazol-2yl) acetamide compounds exhibit potent activity against both gram-positive and gram-negative bacterial strains, including S. aureus and E. coli, with some analogs displaying MIC values as low as 3.125 μg/mL . The molecular structure incorporates a 2-methoxyethyl substitution at the 3-position of the benzothiazole ring and an acetamido group at the 6-position, which are critical modifications that influence both the compound's bioactivity and physicochemical properties. The (Z) configuration around the imine bond in the 2-ylidene moiety further defines its specific molecular geometry and potential interactions with biological targets. Researchers are investigating this compound and its analogs primarily in pharmaceutical development, particularly as lead structures for novel antimicrobial agents . The mechanism of action for related benzothiazole-acetamide hybrids appears to involve interaction with bacterial enzymes such as DNA gyrase (PDB: 3G75), as demonstrated through molecular docking studies . This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material appropriately in accordance with laboratory safety protocols. For comprehensive product specifications, handling information, and detailed safety data, please contact our technical support team.

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-4-14(20)17-15-18(7-8-21-3)12-6-5-11(16-10(2)19)9-13(12)22-15/h5-6,9H,4,7-8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXIFPGIWQJXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)NC(=O)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with acetic anhydride to form the benzothiazole core. This intermediate is then reacted with 2-methoxyethylamine under controlled conditions to introduce the methoxyethyl side chain. Finally, the acetamido group is introduced through an acetylation reaction using acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido group or the methoxyethyl side chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Benzothiazole Derivatives

Compound Name Substituents at Position 6 Substituents at Position 3 Functional Groups Molecular Weight Key Applications/Properties
N-[(2Z)-6-Acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide (Target) Acetamido 2-Methoxyethyl Amide, Methoxy, Thiazole ~343.42 g/mol* Potential kinase inhibition
N-[(2Z)-6-Ethyl-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-3-(phenylsulfonyl)propanamide Ethyl Methyl Sulfonyl, Amide Not reported Antibacterial agents
N-[(2Z)-3-(2-Methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide (BF38372) Sulfamoyl 2-Methoxyethyl Sulfonamide, Methoxy 343.42 g/mol Enzyme inhibition studies
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide Chlorophenyl N/A (non-dihydro structure) Chloro, Amide Not reported Anticancer candidate

Notes:

  • Position 6 substituents : The acetamido group in the target compound contrasts with sulfamoyl (BF38372) and ethyl groups (). Acetamido’s hydrogen-bonding capacity may enhance target specificity compared to hydrophobic ethyl or sulfonamide groups .
  • Position 3 substituents : The 2-methoxyethyl group in the target compound and BF38372 improves solubility relative to methyl () or unsubstituted derivatives .

Hydrogen Bonding and Supramolecular Interactions

  • Target Compound: The acetamido group at position 6 can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), facilitating dimerization or interaction with biological targets. The methoxyethyl group may participate in weak C–H···O interactions .
  • Compounds : Derivatives like N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide lack the dihydrothiazole ring, reducing conformational rigidity and altering π-stacking interactions .

Biological Activity

N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a synthetic compound that has gained attention due to its potential biological activities. Its unique structure, characterized by a benzothiazole ring and an acetamido group, suggests various applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C15H19N3O3S
  • Molecular Weight: 321.4 g/mol
  • CAS Number: 865161-12-2

The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . The interaction with PTP1B involves binding to its catalytic site, which plays a crucial role in insulin signaling pathways. By inhibiting PTP1B, the compound enhances insulin sensitivity and may contribute to improved glucose homeostasis, making it a candidate for Type II diabetes treatment.

Biological Activities

The compound exhibits several promising biological activities:

  • Antidiabetic Effects:
    • Enhances insulin signaling through PTP1B inhibition.
    • Potentially aids in weight management and glucose regulation.
  • Anti-inflammatory Properties:
    • Investigated for its ability to modulate inflammatory pathways.
    • May reduce the production of pro-inflammatory cytokines.
  • Antimicrobial Activity:
    • Preliminary studies suggest potential efficacy against various bacterial strains.
    • Further research is needed to establish specific mechanisms and effectiveness.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
In vitro studies Demonstrated inhibition of PTP1B activity leading to enhanced insulin signaling.
Animal models Showed improved glucose tolerance and reduced body weight in diabetic mice treated with the compound.
Cell culture assays Indicated anti-inflammatory effects by reducing TNF-alpha levels in macrophages.

Synthesis and Preparation

The synthesis of this compound involves multiple steps:

  • Formation of the benzothiazole core from 2-aminothiophenol.
  • Introduction of the methoxyethyl side chain through reaction with 2-methoxyethylamine.
  • Acetylation to introduce the acetamido group using acetic anhydride.

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for synthesizing this benzothiazole derivative?

Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with condensation of substituted benzothiazole precursors with propanamide derivatives. Key steps include:

  • Cyclization : Use of 2-methoxyethylamine to functionalize the benzothiazole core under reflux conditions in DMF or THF .
  • Amidation : Coupling with acetamide groups via carbodiimide-mediated reactions (e.g., EDC/HOBt) to ensure regioselectivity .
  • Z-Isomer Control : Reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane) stabilize the (2Z)-configuration .
    Optimization Tips : Monitor reaction progress via TLC and use catalysts like triethylamine to enhance yields (reported 65–78% in similar derivatives) .

Q. Q2. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks:
    • Benzothiazole protons at δ 7.2–7.8 ppm (aromatic region).
    • Methoxyethyl group signals at δ 3.3–3.5 ppm (OCH2_2) and δ 1.8–2.1 ppm (CH2_2CH3_3) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS should confirm the molecular ion peak (calculated for C15_{15}H18_{18}N3_3O3_3S: 320.42 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation of the (2Z)-configuration and hydrogen-bonding patterns (e.g., dimer formation) .

Q. Q3. What solvents and storage conditions are recommended for this compound?

Methodological Answer:

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in chloroform. Insoluble in water due to hydrophobic benzothiazole core .
  • Storage : Store at –20°C under inert atmosphere (argon) to prevent oxidation of the thiazole ring and hydrolysis of the acetamide group .

Advanced Research Questions

Q. Q4. How can computational modeling resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities toward targets like EGFR or DNA topoisomerase II, which are implicated in anticancer activity .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes under physiological conditions (pH 7.4, 310 K) .
  • SAR Analysis : Compare with analogs (e.g., nitro- or chloro-substituted derivatives) to identify critical functional groups (e.g., methoxyethyl enhances membrane permeability) .

Q. Q5. What strategies mitigate challenges in isolating stereoisomers during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with a Chiralpak IA column and isocratic elution (hexane:isopropanol 85:15) to separate (2Z)- and (2E)-isomers .
  • Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to favor the (2Z)-isomer during cyclization .
  • Crystallization-Driven Purification : Leverage differential solubility in ethanol/water mixtures to isolate the desired isomer .

Q. Q6. How can conflicting data on metabolic stability be addressed in preclinical studies?

Methodological Answer:

  • In Vitro Assays : Use human liver microsomes (HLMs) to measure intrinsic clearance (Clint_{int}). Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic hotspots .
  • Isotope-Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolite formation via LC-MS/MS .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., CF3_3) at the 6-position to reduce oxidative degradation .

Q. Q7. What advanced analytical techniques validate supramolecular interactions in solid-state studies?

Methodological Answer:

  • Single-Crystal XRD : Resolve intermolecular interactions (e.g., N–H⋯O hydrogen bonds, π-π stacking) critical for crystal packing .
  • FT-IR Spectroscopy : Identify vibrational modes (e.g., C=O stretch at 1660 cm1^{-1}) perturbed by hydrogen bonding .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) to guide formulation strategies .

Q. Q8. How can researchers design experiments to probe the compound’s mechanism of action in antimicrobial assays?

Methodological Answer:

  • Time-Kill Curves : Expose S. aureus or E. coli to sub-MIC concentrations and plate aliquots hourly to assess bacteriostatic vs. bactericidal effects .
  • Membrane Permeability Assays : Use SYTOX Green dye to quantify disruption of bacterial membranes via fluorescence microscopy .
  • Resistance Induction : Serial passage experiments to identify mutations in target genes (e.g., gyrB for fluoroquinolone analogs) .

Comparative and Contradiction Analysis

Q. Q9. How do structural variations in similar benzothiazoles affect bioactivity?

Q. Q10. Why do some studies report conflicting solubility data for this compound?

Resolution Strategy :

  • pH-Dependent Solubility : Conduct solubility assays across pH 1–10 (e.g., using USP buffers) to identify ionization effects .
  • Polymorph Screening : Use solvent-drop grinding to isolate metastable forms with higher aqueous solubility .
  • Co-Solvent Systems : Test combinations (e.g., PEG 400:water) to enhance solubility for in vivo administration .

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